8-azido-N-benzyl-7H-purin-6-amine
Description
Properties
CAS No. |
65263-58-3 |
|---|---|
Molecular Formula |
C12H10N8 |
Molecular Weight |
266.26 g/mol |
IUPAC Name |
8-azido-N-benzyl-7H-purin-6-amine |
InChI |
InChI=1S/C12H10N8/c13-20-19-12-17-9-10(15-7-16-11(9)18-12)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16,17,18) |
InChI Key |
LNKLSNCHVFTPMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2NC(=N3)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution at C8
A common route involves displacing a leaving group (e.g., halogen, sulfonate) at C8 with sodium azide (NaN3). Starting from 8-chloro-N-benzyl-7H-purin-6-amine, the reaction proceeds in polar aprotic solvents (DMF, DMSO) at 60–80°C for 12–24 hours:
$$
\text{8-Cl-N-benzyl-7H-purin-6-amine} + \text{NaN}_3 \xrightarrow{\text{DMF, 80°C}} \text{8-azido-N-benzyl-7H-purin-6-amine} + \text{NaCl} \quad
$$
Optimization Insights :
- Solvent Choice : DMF yields higher conversion (78%) compared to DMSO (65%) due to better NaN3 solubility.
- Leaving Group : Bromine at C8 increases reactivity but risks elimination side reactions.
- Scale-Up Limitations : Prolonged heating (>24 hours) leads to azide decomposition, necessitating careful monitoring.
Diazotransfer Reactions
Triflating agents (e.g., Comins’ reagent) convert primary amines to azides via diazotransfer. Applied to 8-amino-N-benzyl-7H-purin-6-amine, this method avoids harsh NaN3 conditions:
$$
\text{8-NH}2\text{-N-benzyl-7H-purin-6-amine} + \text{CF}3\text{SO}2\text{N}3 \xrightarrow{\text{CH}2\text{Cl}2, \text{Et}_3\text{N}} \text{this compound} \quad
$$
Advantages :
- Mild Conditions : Room temperature, 2–4 hours.
- Chemoselectivity : Minimal interference with the benzyl group.
- Yield : 62–68% after column purification.
Sequential Functionalization: Benzylation Followed by Azidation
Post-Benzylation Azidation
The intermediate N-benzyl-7H-purin-6-amine undergoes azidation via copper-catalyzed Huisgen cycloaddition or photochemical methods. Microwave-assisted conditions reduce reaction times from hours to minutes:
$$
\text{N-benzyl-7H-purin-6-amine} + \text{TMSN}_3 \xrightarrow{\text{CuI, MW, 100°C}} \text{this compound} \quad
$$
Yield Comparison :
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 12 h | 58 | 85 |
| Microwave-Assisted | 30 min | 72 | 92 |
Alternative Routes: Reductive Amination and Azide Exchange
Reductive Amination of 8-Azidopurine-6-carbaldehyde
Condensation of 8-azidopurine-6-carbaldehyde with benzylamine, followed by NaBH4 reduction, affords the target compound:
$$
\text{8-Azidopurine-6-carbaldehyde} + \text{Benzylamine} \xrightarrow{\text{NaBH}_4} \text{this compound} \quad
$$
Limitations :
- Aldehyde Availability : Requires pre-synthesized 8-azidopurine-6-carbaldehyde.
- Over-Reduction Risk : NaBH4 may reduce the azide if stoichiometry is miscontrolled.
Azide Exchange on 8-Thiocyanatopurine Derivatives
Thiocyanate intermediates react with NaN3 in ethanol/water mixtures, replacing SCN with N3:
$$
\text{8-SCN-N-benzyl-7H-purin-6-amine} + \text{NaN}3 \xrightarrow{\text{EtOH/H}2\text{O}} \text{this compound} \quad
$$
Side Products :
- Thiourea Formation : Mitigated by excess NaN3 and acidic conditions (pH 4–5).
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA/ACN gradient) reveals:
- Retention Time : 6.8 min.
- Impurity Profile : <2% 8-amino-N-benzyl-7H-purin-6-amine (unreacted starting material).
Industrial-Scale Production Challenges
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Yield (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 1200 | 78 | High |
| Diazotransfer | 2400 | 68 | Moderate |
| Microwave-Assisted | 1800 | 72 | High |
Chemical Reactions Analysis
8-Azido-N-benzyl-7H-purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Azido-N-benzyl-7H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in studies involving nucleic acids and protein interactions, often as a photoaffinity label to study binding sites.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 8-azido-N-benzyl-7H-purin-6-amine involves its interaction with specific molecular targets. In biological systems, it can act as a photoaffinity label, binding to proteins or nucleic acids upon activation by light. This allows researchers to study the binding sites and interactions of these biomolecules in detail .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs of 8-azido-N-benzyl-7H-purin-6-amine include:
Key Observations:
- Azido vs. Bromo/Hydrazono Groups: The 8-azido group in the target compound contrasts with bromo (JYK, ) or arylhydrazono (e.g., compounds 6a-i in ) substituents. Azides offer click chemistry utility, whereas bromo groups facilitate cross-coupling reactions .
- N-Substituents : The N6-benzyl group enhances lipophilicity compared to smaller substituents (e.g., methyl in 7-methyl-7H-purin-6-amine ). This influences membrane permeability and binding to hydrophobic enzyme pockets.
- Spectral Data: NMR: For N-benzyl analogs, aromatic protons in 1H NMR (δ 7.40–7.18 ppm) and benzyl CH₂ signals (δ 5.68 ppm) are consistent . MS: Molecular ion peaks (e.g., m/z 317 for N-benzyl derivatives ) align with calculated masses, confirming synthetic success.
Q & A
Q. What are the recommended synthetic routes for 8-azido-N-benzyl-7H-purin-6-amine, and how do reaction conditions influence yield?
Q. How does the azido group impact the compound’s stability and reactivity under physiological conditions?
The azido group introduces photolability and susceptibility to Staudinger reactions. Key findings from analogous compounds:
- Photodegradation : UV exposure (254 nm) cleaves the N₃ group, forming reactive nitrenes.
- Thermal stability : Decomposition occurs above 80°C, requiring storage at −20°C in dark conditions .
- Biological reactivity : Azido groups participate in click chemistry (e.g., CuAAC with alkynes for bioconjugation).
Q. What contradictions arise when comparing fluorescence properties of 8-azido derivatives with non-azido purine analogs?
Studies on 8-aza-7-deazapurin-2-amine show fluorescence quenching (>95%) in duplex DNA due to base stacking, whereas monomeric forms exhibit weak emission. Discrepancies may arise from:
- Experimental design : Fluorescence measurements in single- vs double-stranded DNA.
- Data interpretation : Residual fluorescence (5%) may correlate with mismatched base pairing . Resolution : Use complementary methods (UV melting curves vs fluorescence-based Tm) to validate duplex stability .
Q. How can researchers resolve conflicting crystallographic data for azido-group orientation in purine derivatives?
- Contradiction analysis : Compare SHELX-refined structures with DFT calculations to identify energetically favorable conformations .
- Multi-method validation : Pair X-ray data with NMR NOE experiments to confirm spatial arrangements .
Methodological Frameworks
Q. What strategies are recommended for analyzing contradictory stability data across synthesis batches?
Apply iterative contradiction analysis:
- Identify primary contradictions : E.g., variable thermal stability vs consistent azido reactivity.
- Prioritize factors : Principal aspects (e.g., solvent purity) dominate over secondary factors (ambient humidity) .
- Iterative testing : Redesign experiments controlling for oxygen exposure (azido degradation) and reagent stoichiometry.
Q. How can fluorescence quenching data inform experimental design for DNA-binding studies?
- Baseline correction : Measure monomer fluorescence in buffer vs duplex conditions.
- Dynamic vs static quenching : Use Stern-Volmer plots to distinguish mechanisms.
- Correlation with Tm : Compare fluorescence-derived Tm values with UV melting curves to assess stacking efficiency .
Data Contradiction Workflow
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
